1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Overview
Description
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol This compound features an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom
Scientific Research Applications
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often require refluxing in solvents like ethanol or acetonitrile, with catalysts such as sulfuric acid or phosphorous oxychloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol: Another oxadiazole derivative with similar structural features but different positional isomerism.
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol: A compound with a similar core structure but an extended carbon chain.
Uniqueness: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol is unique due to its specific substitution pattern and the presence of both methoxymethyl and ethan-1-ol groups.
Properties
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)6-7-5(3-10-2)8-11-6/h4,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISQQNSEKFPTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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